Ethyl decanoate-D19
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Overview
Description
Ethyl decanoate-D19, also known as ethyl caprate-D19, is a deuterated form of ethyl decanoate. It is a fatty acid ester formed from decanoic acid and ethanol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl decanoate-D19 can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. A common method involves using a solid catalyst like Amberlyst 15. The reaction is typically carried out in a batch reactor at an optimal condition of a 1:7 molar ratio of decanoic acid to ethanol, 9 wt% catalyst loading, and a temperature of 348 K .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The process involves the same esterification reaction but with optimized parameters to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl decanoate-D19 undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.
Oxidation: Conversion of the ester into corresponding acids or other oxidized products.
Common Reagents and Conditions
Esterification: Requires decanoic acid, ethanol, and a catalyst like Amberlyst 15.
Hydrolysis: Involves water and an acid or base catalyst.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Decanoic acid and ethanol.
Oxidation: Decanoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl decanoate-D19 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in metabolic pathways and as a marker in lipidomics.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of fragrances, flavors, and as a biofuel component.
Mechanism of Action
The mechanism of action of ethyl decanoate-D19 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of decanoic acid and ethanol. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Ethyl decanoate-D19 can be compared with other similar compounds such as:
Ethyl nonanoate: A shorter-chain ester with similar properties but different applications.
Ethyl myristate: A longer-chain ester used in cosmetics and pharmaceuticals.
Ethyl laurate: Another medium-chain ester with applications in food and personal care products.
These compounds share similar chemical structures but differ in their chain lengths and specific uses, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
Molecular Formula |
C12H24O2 |
---|---|
Molecular Weight |
219.43 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
InChI Key |
RGXWDWUGBIJHDO-VUXVRHCMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
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